molecular formula C15H15NO4 B1150194 ZEN-3694

ZEN-3694

Número de catálogo B1150194
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ZEN-3694 is an orally bioavailable inhibitor of the bromodomain and extra-terminal (BET) family of proteins, with potential antineoplastic activity. Upon oral administration, the BET inhibitor this compound binds to the acetylated lysine recognition motifs in the bromodomains of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression.

Aplicaciones Científicas De Investigación

BET Bromodomain Inhibitor in Cancer Treatment

ZEN-3694 is an orally bioavailable molecule developed from a BET bromodomain inhibitor discovery platform. It has shown efficacy in treating a variety of solid tumor and hematological malignancies. In vitro, this compound has demonstrated selective binding to BET proteins, effectively inhibiting the interaction of acetylated histone peptide. It inhibits the proliferation of various cancer cell lines and has shown in vitro synergy with standard care agents in multiple malignancies such as breast, prostate, lung, melanoma, AML, and DLBCL. Xenograft studies support its use in clinical settings for various oncologic indications due to its ability to modulate target gene expression and inhibit tumor growth (Attwell et al., 2015).

Combination Therapy in Metastatic Castration-Resistant Prostate Cancer

A Phase Ib/IIa study evaluated the safety and efficacy of this compound combined with enzalutamide in metastatic castration-resistant prostate cancer (mCRPC). The study found that this compound, in combination with enzalutamide, demonstrated acceptable tolerability and potential efficacy in patients resistant to androgen-signaling inhibitors. It suggested further prospective studies, especially in mCRPC cases with low androgen receptor transcriptional activity (Aggarwal et al., 2020).

Inhibiting Tumor Immune Escape Mechanisms

This compound targets various pathways that suppress the anti-tumor immune response. It has been shown to downregulate checkpoints like B7H3 and PD-L1, upregulate the MICA antigen, and affect multiple checkpoint receptors in activated CD8+ T cells. Additionally, this compound inhibits the differentiation and function of regulatory T cells and suppressive cytokines/chemokines like IL-10 and CCL2. Its potential to synergize with a variety of cancer immunotherapies makes it a promising candidate in overcoming resistance to PD1 therapy (Attwell et al., 2016).

Overcoming Resistance in Breast Cancer Treatment

Research has indicated that this compound, combined with CDK4/6 inhibitors, can reverse acquired resistance to CDK4/6 inhibitors in ER-positive breast cancer. This compound has demonstrated the potential to inhibit proliferation and induce apoptosis in CDK4/6i resistant cell lines, highlighting its therapeutic potential in advanced ER+ breast cancer patients resistant to CDK4/6 inhibitors (Kharenko et al., 2021).

Propiedades

Fórmula molecular

C15H15NO4

Apariencia

Solid powder

Sinónimos

ZEN-3694;  ZEN 3694;  ZEN3694.; Unknown

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.